molecular formula C5H9N5O3S2 B587469 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 CAS No. 1794737-32-8

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4

Cat. No.: B587469
CAS No.: 1794737-32-8
M. Wt: 255.303
InChI Key: VOWJSEYJDXBICY-LNLMKGTHSA-N
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Description

“2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” is a chemical compound with the molecular formula C5H9N5O3S2 . It is also known by other names such as “2-[(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ETHANESULFONIC ACID” and “2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)ethanesulfonic acid” among others .


Molecular Structure Analysis

The InChI string for this compound is "InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10)" . This provides a complete description of the connectivity, hydrogen atom positions, and net charge of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.3 g/mol . It has 3 hydrogen bond donors and 9 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 251.01468151 g/mol . The topological polar surface area is 179 Ų .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWJSEYJDXBICY-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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